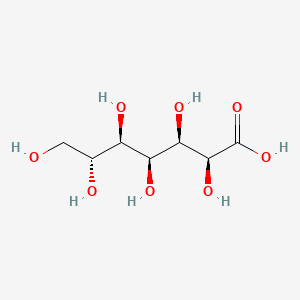
(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid is a polyhydroxy acid with six hydroxyl groups attached to a seven-carbon backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid typically involves the protection of hydroxyl groups followed by selective deprotection and oxidation steps. One common method includes the use of benzyl and phenylthio protecting groups, which are later removed under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar protection-deprotection strategies. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, which can be further utilized in different chemical processes and applications .
Aplicaciones Científicas De Investigación
(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and other proteins, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Lactobionic acid: A derivative of lactose with applications in organ preservation and as a pharmaceutical excipient.
Lactulose: A synthetic disaccharide used as a laxative and in the treatment of hepatic encephalopathy.
Uniqueness
(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid is unique due to its specific stereochemistry and the presence of six hydroxyl groups, which provide it with distinct chemical and biochemical properties compared to other similar compounds .
Propiedades
Número CAS |
488-36-8 |
|---|---|
Fórmula molecular |
C7H14O8 |
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15)/t2-,3-,4+,5-,6+/m1/s1 |
Clave InChI |
KWMLJOLKUYYJFJ-DVKNGEFBSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


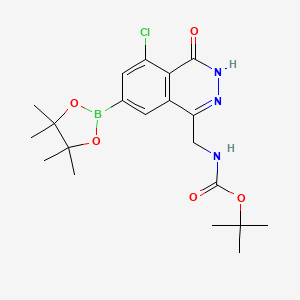
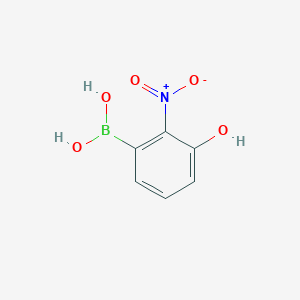
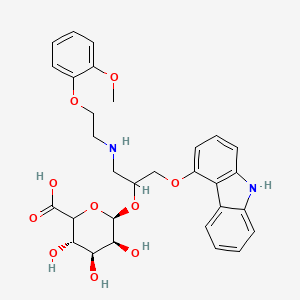
![3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13402298.png)
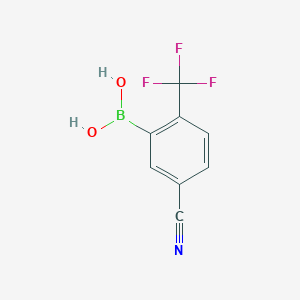
![2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate](/img/structure/B13402303.png)
![3-Ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13402305.png)
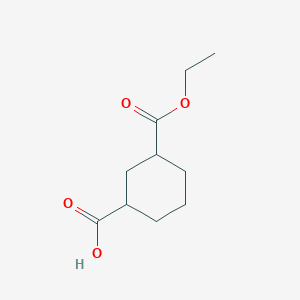
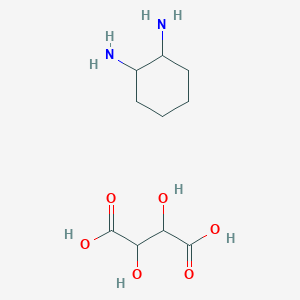

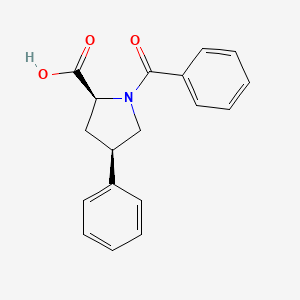
![10,13-Dimethyl-17-[[(trifluoromethyl)sulfonyl]oxy]-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl (3S,8R,9S,10R,13S,14S)-Acetate](/img/structure/B13402337.png)
![9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13402342.png)

